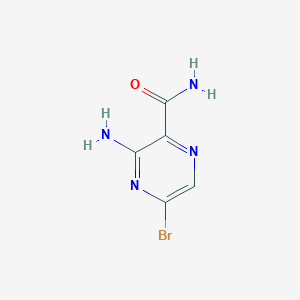

3-Amino-5-bromopyrazine-2-carboxamide

Description

Properties

Molecular Formula |

C5H5BrN4O |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

3-amino-5-bromopyrazine-2-carboxamide |

InChI |

InChI=1S/C5H5BrN4O/c6-2-1-9-3(5(8)11)4(7)10-2/h1H,(H2,7,10)(H2,8,11) |

InChI Key |

QIYQZKJVKRRUEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromopyrazine-2-carboxamide typically involves the bromination of 3-aminopyrazine-2-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Recrystallization from suitable solvents is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromopyrazine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

N-Bromosuccinimide (NBS): Used for bromination.

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

Substituted Pyrazines: Formed through substitution reactions.

Biaryl Compounds: Formed through cross-coupling reactions.

Scientific Research Applications

Pharmaceutical Development

Overview : The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting cancer and inflammatory diseases.

Case Studies :

- Anti-Cancer Activity : Research indicates that derivatives of 3-amino-5-bromopyrazine-2-carboxamide exhibit potent anti-cancer properties. For instance, compounds similar to this have shown effectiveness against Mycobacterium tuberculosis and multidrug-resistant strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 31.25 µg/mL .

- Clinical Trials : A derivative known as 3b has undergone clinical evaluation, showing a 17% increase in one-year survival rates for patients with advanced pancreatic cancer when combined with gemcitabine .

Agricultural Chemistry

Overview : In agriculture, this compound is utilized in formulating agrochemicals that enhance pest control and crop protection.

Applications :

- Pesticides and Herbicides : The compound's structure allows it to act effectively against various agricultural pests, contributing to increased agricultural productivity.

Material Science

Overview : The unique properties of this compound make it a candidate for developing novel materials with specific electronic and optical characteristics.

Research Findings :

- Sensor Development : Ongoing research explores its potential in creating sensors and devices that require specific electronic properties .

Biochemical Research

Overview : This compound is also significant in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.

Applications :

- Enzyme Interaction Studies : Researchers utilize it to study the role of enzymes in biological processes, aiding in the understanding of disease mechanisms .

Analytical Chemistry

Overview : In analytical chemistry, this compound serves as a reference standard for quantifying related compounds.

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Anti-cancer drug synthesis | Effective against resistant strains |

| Agricultural | Pesticide formulation | Enhances crop protection |

| Material Science | Development of sensors | Explores electronic properties |

| Biochemical Research | Studies on enzyme interactions | Aids understanding of biological processes |

| Analytical Chemistry | Reference standard for quantification | Ensures accurate characterization |

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyrazine-2-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in microbial cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and the type of microorganism .

Comparison with Similar Compounds

Key Insights :

- Bromine Position : Bromine at the 5-position (as in the target compound) may offer superior steric and electronic compatibility with biological targets compared to 6-bromo isomers .

- Methyl vs.

- Dual Halogenation : Compounds like 5-bromo-3-chloropyrazin-2-amine exhibit enhanced stability but require optimization for solubility .

Pharmacological Activity Comparison

Pyrazinecarboxamides are notable for their antimycobacterial and antifungal activities. For example:

- 5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide : IC50 = 49.5 µmol·L⁻¹ against Mycobacterium tuberculosis, attributed to its balanced lipophilicity (logP = 2.8) .

- 3-Amino-6-bromopyrazine-2-carboxamide: Lower activity (IC50 >50 µmol·L⁻¹) suggests the 5-bromo position in the target compound is critical for efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.